2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide
Overview
Description
2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide is a complex organic compound known for its diverse applications in scientific research. This compound features a benzodioxole moiety, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with hydrazine derivatives. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process includes rigorous purification steps such as recrystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety, often using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide in the presence of light.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound .
Scientific Research Applications
2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its biological effects. Molecular docking studies have shown that it binds to active sites of target proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-5-phenyl-1,3-thiazol-4-one
- (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide
Uniqueness
Compared to similar compounds, 2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide exhibits unique properties such as higher stability and specific biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N'-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-N-(3-methoxyphenyl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5/c1-23-13-4-2-3-12(8-13)19-16(21)17(22)20-18-9-11-5-6-14-15(7-11)25-10-24-14/h2-9H,10H2,1H3,(H,19,21)(H,20,22)/b18-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBORKTDHYOITRN-GIJQJNRQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NN=CC2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)N/N=C/C2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352012-77-2 | |
Record name | 2-(2-(1,3-BENZODIOXOL-5-YLMETHYLENE)HYDRAZINO)N-(3-METHOXYPHENYL)-2-OXOACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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